methyl 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a piperazine-linked 4-acetylphenyl group and a hexyl ketone chain. The compound combines a tetrahydroquinazoline-dione core with a methyl ester at position 7, which enhances solubility and bioavailability.
Properties
IUPAC Name |
methyl 3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6/c1-19(33)20-7-10-22(11-8-20)30-14-16-31(17-15-30)25(34)6-4-3-5-13-32-26(35)23-12-9-21(27(36)38-2)18-24(23)29-28(32)37/h7-12,18H,3-6,13-17H2,1-2H3,(H,29,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKIKSPBRIEBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazinones containing the piperazine moiety, have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets (such as ache and bche) and inhibit their activity. This inhibition could result in an increase in acetylcholine levels, affecting various neurological processes.
Biochemical Pathways
Inhibition of AChE and BChE would lead to an increase in acetylcholine levels, which could impact various cognitive functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analog is methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound ID: K221-2562), which substitutes the 4-acetylphenyl group with a 3-chlorophenyl moiety . Key differences include:
| Property | Target Compound (4-Acetylphenyl) | Analog (3-Chlorophenyl) |
|---|---|---|
| Molecular Formula | C₂₇H₃₀N₄O₆ (estimated) | C₂₆H₂₉ClN₄O₅ |
| Molecular Weight | ~526.56 g/mol (estimated) | 512.99 g/mol |
| Substituent Position | Para (4-acetylphenyl) | Meta (3-chlorophenyl) |
| logP | ~3.5 (estimated, less lipophilic) | 4.007 |
| Hydrogen Bond Acceptors | 10 (estimated) | 9 |
| Polar Surface Area | ~90 Ų (estimated) | 81.285 Ų |
Key Observations:
Substituent Effects: The 4-acetylphenyl group introduces a polar ketone, reducing logP compared to the chloro analog. This may enhance aqueous solubility but reduce blood-brain barrier penetration .
Synthetic Considerations :
- Both compounds likely share synthetic pathways involving piperazine coupling via hexyl ketone intermediates, as seen in ’s triphosgene-mediated reactions .
Bioactivity Implications :
- The acetyl group’s hydrogen-bonding capacity could improve target specificity (e.g., enzyme active sites) but may shorten metabolic half-life due to increased susceptibility to hydrolysis.
- Chlorine’s electron-withdrawing effect in the analog might stabilize receptor interactions but could elevate toxicity risks .
Broader Context:
Other piperazine-containing compounds, such as 7-(4-[4-(benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (), highlight the versatility of piperazine in drug design. However, these derivatives often prioritize fluorinated or bicyclic cores for antibacterial activity, differing from the tetrahydroquinazoline focus here .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
